molecular formula C18H13N3O5 B3570332 2'-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid

2'-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid

Cat. No.: B3570332
M. Wt: 351.3 g/mol
InChI Key: CUGDXVWSTPKGTR-UHFFFAOYSA-N
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Description

2’-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid is a complex organic compound that features a biphenyl structure with a carboxylic acid group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions often require an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would include steps to ensure the purity and yield of the compound, such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, more reduced form of the original compound.

Scientific Research Applications

2’-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The biphenyl structure allows for interactions with various biological pathways, making the compound a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid apart is its biphenyl structure, which provides additional sites for chemical modification and interaction with biological targets. This makes it a more versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-15(20-14-9-19-18(26)21-16(14)23)12-7-3-1-5-10(12)11-6-2-4-8-13(11)17(24)25/h1-9H,(H,20,22)(H,24,25)(H2,19,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGDXVWSTPKGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid
Reactant of Route 3
2'-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid
Reactant of Route 4
2'-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid
Reactant of Route 5
2'-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid
Reactant of Route 6
2'-{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}biphenyl-2-carboxylic acid

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